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Executive Summary

The clinical development of MK-0736, a selective 11[3-hydroxysteroid dehydrogenase type 1
(11B-HSD1) inhibitor, was discontinued following the failure to meet its primary efficacy
endpoint in a Phase Il clinical trial (NCT00274716). This technical guide provides an in-depth
analysis of the rationale behind this decision, presenting available clinical trial data, outlining
the experimental methodologies, and exploring the broader context of challenges faced by 11[3-
HSDL1 inhibitors in clinical development. The primary cause for the trial's cessation was the lack
of a statistically significant reduction in sitting diastolic blood pressure (SIDBP) in overweight to
obese patients with hypertension.

Introduction

MK-0736 was investigated as a potential therapeutic agent for hypertension and other
metabolic syndrome components. The scientific premise was based on the inhibition of 11[3-
HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active
cortisol. By inhibiting this enzyme, MK-0736 was expected to reduce local cortisol
concentrations in key metabolic tissues, thereby ameliorating the pathophysiological effects of
excess glucocorticoid activity, including hypertension. Despite a sound preclinical rationale, the
clinical trial results did not translate into the desired therapeutic effect on blood pressure.
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Core Rationale for Discontinuation: Failure to Meet
Primary Endpoint

The pivotal Phase Il study (NCT00274716) was a randomized, double-blind, placebo-controlled
trial designed to evaluate the efficacy and safety of MK-0736 in overweight to obese patients
with hypertension. The primary endpoint was the change from baseline in trough sitting
diastolic blood pressure (SiDBP) after 12 weeks of treatment.

The trial failed to demonstrate a statistically significant difference between the MK-0736
treatment arm and the placebo arm for its primary endpoint. The placebo-adjusted reduction in
SiDBP with 7 mg/d of MK-0736 was 2.2 mm Hg, which was not statistically significant (P =
.157)[1]. This lack of statistical significance on the primary measure of efficacy was the
principal reason for halting further development of MK-0736 for the indication of hypertension.

Quantitative Clinical Trial Data

While the primary endpoint was not met, the trial did show some effects on secondary
endpoints, including modest improvements in lipid profiles and body weight. The key
quantitative outcomes for the 7 mg/d MK-0736 dose compared to placebo are summarized
below.

Parameter Placebo-Adjusted Change p-value

Sitting Diastolic Blood

) -2.2 mm Hg 157
Pressure (SiDBP)
Low-Density Lipoprotein
-12.3% Not Reported

Cholesterol (LDL-C)
High-Density Lipoprotein

g Y HIPop -6.3% Not Reported
Cholesterol (HDL-C)
Body Weight -1.4 kg Not Reported

Table 1: Key Efficacy Results of the MK-0736 Phase Il Trial (NCT00274716) at 12 weeks for
the 7 mg/d dose.[1]
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Experimental Protocols

A detailed, standalone experimental protocol for the NCT00274716 trial is not publicly
available. The following methodologies are summarized from the peer-reviewed publication by
Shah et al. (2011), whose authors were employees of Merck, the trial sponsor.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Participant Population:

* Inclusion Criteria: Ages 18-75 years, sitting diastolic blood pressure (SiDBP) of 90-104 mm
Hg, systolic blood pressure (SBP) <160 mm Hg (after washout of prior antihypertensive
medications), and a body mass index (BMI) between 27 and 41 kg/m 2.

e Exclusion Criteria: Not detailed in the available literature.

Treatment Arms:

MK-0736 2 mg/day

MK-0736 7 mg/day

MK-0916 6 mg/day (another 113-HSD1 inhibitor)

Placebo

Duration of Treatment: 12 weeks.
Primary Endpoint Measurement:

e Change from baseline in trough sitting diastolic blood pressure (SiDBP) at week 12. Blood
pressure was measured at trough, approximately 24 hours after the last dose.

Secondary Endpoint Measurements:

e Lipid Profile: LDL-C and HDL-C levels were measured from blood samples taken at baseline
and at the end of the treatment period. The specific analytical methods used for lipid
quantification are not detailed in the publication.
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» Body Weight: Measured at baseline and at subsequent study visits.

Pharmacodynamic Assessment of 113-HSD1 Inhibition: While not explicitly detailed for the MK-
0736 trial in the primary publication, the general methodology for assessing 113-HSD1
inhibition in clinical trials involves measuring the ratio of urinary cortisol and cortisone
metabolites. A common method is the analysis of the ratio of (5a-tetrahydrocortisol +
tetrahydrocortisol) to tetrahydrocortisone [(5aTHF+THF)/THE] in a 24-hour urine collection. A
decrease in this ratio indicates inhibition of 113-HSD1. Another method is the prednisolone
generation test, where oral prednisone is administered, and the conversion to prednisolone (a
reaction catalyzed by 113-HSD1) is measured in plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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